molecular formula C12H16N6O B8752529 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE CAS No. 920966-67-2

7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE

Katalognummer: B8752529
CAS-Nummer: 920966-67-2
Molekulargewicht: 260.30 g/mol
InChI-Schlüssel: CHOBAVBDENTPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that features a piperidine ring, an imidazo[4,5-b]pyridine core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the piperidine ring or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of suitable leaving groups and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

    5-AMINO-1H-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES: These compounds share a similar pyridine core and exhibit comparable pharmacological properties.

    SUBSTITUTED-N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE DERIVATIVES: These compounds also feature a piperidine or piperazine ring and are studied for their anti-tubercular activity.

Uniqueness: 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a piperidine moiety and a carboxamide group, which imparts distinct pharmacological properties and potential therapeutic applications.

Eigenschaften

CAS-Nummer

920966-67-2

Molekularformel

C12H16N6O

Molekulargewicht

260.30 g/mol

IUPAC-Name

7-(piperidin-4-ylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide

InChI

InChI=1S/C12H16N6O/c13-11(19)8-5-15-12-10(16-6-17-12)9(8)18-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H2,13,19)(H2,15,16,17,18)

InChI-Schlüssel

CHOBAVBDENTPNW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NC2=C3C(=NC=C2C(=O)N)N=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.